molecular formula C11H17NO5 B141109 Boc-L-Valine N-carboxyanhydride CAS No. 141468-55-5

Boc-L-Valine N-carboxyanhydride

Cat. No.: B141109
CAS No.: 141468-55-5
M. Wt: 243.26 g/mol
InChI Key: RTIIPUBJZYTAMU-ZETCQYMHSA-N
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Description

Boc-L-Valine N-carboxyanhydride is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photocatalysis and Material Science

Boc-L-Valine N-carboxyanhydride, due to its structural properties, can be instrumental in the modification of materials to enhance their photocatalytic activities. Such modifications can significantly improve the visible light-driven photocatalytic performance of materials like (BiO)2CO3 (BOC), which is used in various applications including environmental purification, energy conversion, and as a sensor material. Modifications aim to optimize the interaction within heterostructures, facilitating efficient charge separation and transfer, leading to enhanced photocatalytic activity under visible light (Zilin Ni et al., 2016).

Therapeutic and Biological Applications

The research also delves into the chemico-biological properties of boron-containing compounds, which, like this compound, show expanding medicinal potential in the prevention, diagnosis, and therapy of various diseases. These compounds have been utilized in improving the capacity of known drugs to bind to their respective target receptors, indicating a promising future for their use in medicinal applications (M. Soriano-Ursúa et al., 2014).

Antihypertensive Activity from Fish Protein Hydrolysates

In the nutritional and pharmacological sectors, research on antihypertensive peptides derived from fish protein hydrolysates, where amino acids like valine play a crucial role, showcases the therapeutic potential of these peptides. These peptides, often rich in arginine and valine, exhibit Angiotensin Converting Enzyme-I inhibitory activity, suggesting their application as natural antihypertensive agents (Yathisha U.G. et al., 2019).

Environmental Monitoring

Advancements in microbial fuel cell (MFC) technologies, which can be influenced by compounds like this compound, have led to the development of innovative environmental monitoring tools. MFC-based sensors, for instance, are explored for their ability to measure Biological Oxygen Demand (BOD) in wastewater, offering a promising approach for real-time environmental monitoring and pollution assessment (Jayesh M. Sonawane et al., 2020).

Mechanism of Action

Target of Action

Boc-L-Valine N-carboxyanhydride, also known as tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate, is a derivative of amino acids . The primary targets of this compound are proteins and peptides in the body. It interacts with these targets to initiate a series of biochemical reactions .

Mode of Action

The compound acts as a building block in the synthesis of polypeptides . It undergoes ring-opening polymerization to form homopolypeptides . This process is catalyzed by metal catalysts . The resulting polypeptides can then interact with various biological targets to exert their effects .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the formation of polypeptides through ring-opening polymerization . This process is crucial for the synthesis of proteins and peptides, which play vital roles in numerous biological processes .

Pharmacokinetics

Given its role in the synthesis of polypeptides, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as the presence of appropriate catalysts and the physiological environment .

Result of Action

The primary result of the action of this compound is the formation of polypeptides . These polypeptides can then participate in various biological processes, potentially influencing cellular functions and contributing to the overall physiological response .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of appropriate catalysts is crucial for its ring-opening polymerization . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .

Safety and Hazards

In case of skin contact with Boc-L-Valine N-carboxyanhydride, it is recommended to wash off with soap and plenty of water . If breathed in, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

The preparation of synthetically versatile N-carboxyanhydrides (NCAs) directly from amino acids and CO2 using n-propylphosphonic anhydride is more green than conventional methods, which all directly or indirectly use the highly poisonous gas phosgene . This suggests a potential mechanism by which activated amino acids could diversify the chemical functionality of fatty acid membranes and colocalize RNA with vesicles during the formation of early protocells .

Properties

IUPAC Name

tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-6(2)7-8(13)16-9(14)12(7)10(15)17-11(3,4)5/h6-7H,1-5H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIIPUBJZYTAMU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165275
Record name tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141468-55-5
Record name tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141468-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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